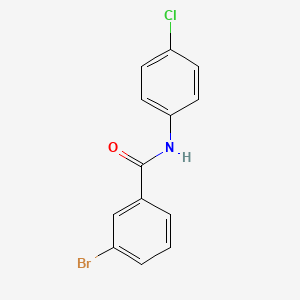

3-bromo-N-(4-chlorophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO . It has a molecular weight of 310.57 .

Molecular Structure Analysis

The molecular structure of 3-bromo-N-(4-chlorophenyl)benzamide consists of a benzamide core with a bromine atom attached to the third carbon and a 4-chlorophenyl group attached to the nitrogen atom .Applications De Recherche Scientifique

Crystal Structure Analysis

- A theoretical study on a structurally similar compound, 4-chloro-N-(3-chlorophenyl)benzamide, utilized Gaussian03 quantum chemistry codes to calculate geometrical parameters. The study aimed at understanding the crystal structure through theoretical modeling, which can be pivotal for developing new materials or drugs (Panicker et al., 2010).

Antipathogenic Activity

- Research on thiourea derivatives, including those similar to 3-bromo-N-(4-chlorophenyl)benzamide, demonstrated significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis of Non-Peptide CCR5 Antagonists

- Studies on the synthesis of various benzamide derivatives, including 3-bromo-N-(4-chlorophenyl)benzamide, have been conducted to develop novel non-peptide CCR5 antagonists. These compounds are important in the context of inhibiting CCR5, a co-receptor for HIV entry into cells, highlighting their potential in HIV/AIDS research (Cheng De-ju, 2014; Bi, 2015; De-ju, 2015).

Halogen-Involved Intermolecular Interactions

- A comprehensive study on benzamides, including halogenated ones, shed light on the nature of halogen-mediated noncovalent interactions. This research is critical for understanding molecular interactions in drug design and materials science (Mondal et al., 2018).

Benzoxazole Synthesis

- Research on the synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides, related to 3-bromo-N-(4-chlorophenyl)benzamide, presents an efficient method for constructing benzoxazole compounds, which are significant in pharmaceuticals and organic electronics (Wu et al., 2014).

Synthesis of Benzamide Derivatives

- The synthesis and characterization of various N-piperidine benzamide derivatives, including those related to 3-bromo-N-(4-chlorophenyl)benzamide, have been explored for their potential biological activities. These studies contribute to the development of new therapeutic agents (Bi, 2014; 2015).

Antibacterial Activity of Derivatives

- Aryloxy-6-bromo-3-(4-chlorophenyl) derivatives, closely related to 3-bromo-N-(4-chlorophenyl)benzamide, have been synthesized and tested for their antibacterial activity. Such research is vital for the development of new antibacterial agents (Prasad et al., 2006).

Propriétés

IUPAC Name |

3-bromo-N-(4-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWSILMBZLRJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(4-chlorophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2640798.png)

![methyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2640799.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640801.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2640802.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2640804.png)

amine](/img/structure/B2640806.png)

![4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640808.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2640813.png)

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2640820.png)

![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B2640821.png)